molecular formula C12H15N3 B11899691 (5,6,7-Trimethyl-1,8-naphthyridin-2-yl)methanamine

(5,6,7-Trimethyl-1,8-naphthyridin-2-yl)methanamine

Cat. No.: B11899691
M. Wt: 201.27 g/mol
InChI Key: FHSHGTWMXDYGCK-UHFFFAOYSA-N
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Description

(5,6,7-Trimethyl-1,8-naphthyridin-2-yl)methanamine is a heterocyclic compound with the molecular formula C11H13N3. It is a derivative of 1,8-naphthyridine, characterized by the presence of three methyl groups at positions 5, 6, and 7, and an amine group at position 2.

Chemical Reactions Analysis

Types of Reactions

(5,6,7-Trimethyl-1,8-naphthyridin-2-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthyridine oxides, while substitution reactions can produce various substituted naphthyridines .

Mechanism of Action

The mechanism of action of (5,6,7-Trimethyl-1,8-naphthyridin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to the inhibition of bacterial DNA gyrase, while its anticancer properties are linked to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5,6,7-Trimethyl-1,8-naphthyridin-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups enhances its lipophilicity and may influence its interaction with biological targets .

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

(5,6,7-trimethyl-1,8-naphthyridin-2-yl)methanamine

InChI

InChI=1S/C12H15N3/c1-7-8(2)11-5-4-10(6-13)15-12(11)14-9(7)3/h4-5H,6,13H2,1-3H3

InChI Key

FHSHGTWMXDYGCK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N=C1C)N=C(C=C2)CN)C

Origin of Product

United States

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